SB756050
Description
Historical Context of TGR5 Agonist Development in Metabolic Disease Research
The recognition of bile acids as important signaling molecules, beyond their traditional role in fat digestion, marked a significant shift in metabolic disease research encyclopedia.pubportlandpress.com. This led to the identification of bile acid receptors, including the nuclear farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5 encyclopedia.pubportlandpress.com. The discovery that TGR5 activation could influence metabolic parameters, such as increasing glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells and enhancing energy expenditure, positioned it as a promising target for therapeutic intervention in metabolic disorders encyclopedia.pubfrontiersin.orgnih.gov.
Early research demonstrated that activating TGR5 could lead to beneficial metabolic effects in preclinical models. For instance, studies in rodents showed that TGR5 activation improved glucose metabolism and decreased abdominal obesity and hepatic steatosis dovepress.com. This preclinical evidence fueled the development of synthetic TGR5 agonists, aiming to harness these beneficial effects for treating human metabolic diseases researchgate.netnih.gov.
Rationale for Investigating SB-756050 as a TGR5 Agonist
The rationale for investigating SB-756050 stemmed from the desire to develop selective TGR5 agonists that could potentially offer therapeutic benefits in metabolic diseases, particularly type 2 diabetes medchemexpress.comresearchgate.net. Preclinical studies with SB-756050 in diabetic rat models showed improvements in glucose metabolism and increased plasma GLP-1 levels, suggesting its potential as an anti-diabetic agent dovepress.comcell-stress.com. As a selective TGR5 agonist, SB-756050 was explored to determine if activating this specific pathway could translate into improved glycemic control and other metabolic benefits in humans caymanchem.comresearchgate.net. The compound's chemical structure is 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine caymanchem.com.
Current Status of SB-756050 in Research and Development Landscape
SB-756050 progressed to clinical trials to evaluate its effects in humans with type 2 diabetes researchgate.netncats.io. These studies aimed to investigate its safety, pharmacokinetics, and pharmacodynamic effects, including its impact on glucose levels and gut hormone secretion researchgate.netamazonaws.com.
A single-blinded, randomized, placebo-controlled, escalating-dose study (NCT00733577) was conducted to assess SB-756050 in subjects with type 2 diabetes researchgate.netamazonaws.com. The study evaluated different doses of SB-756050 administered for 6 days amazonaws.com.
Research findings from these clinical trials indicated that SB-756050 demonstrated highly variable pharmacodynamic effects on glucose levels researchgate.netnih.gov. Increases in glucose were observed at lower doses, while higher doses did not result in the anticipated glucose reduction researchgate.netamazonaws.com. Changes in gut hormone levels, such as GLP-1 and peptide YY (PYY), were also variable and did not consistently correlate with glucose changes researchgate.netresearchgate.netamazonaws.com.
Despite showing some promising effects in preclinical models, the variable and inconsistent pharmacodynamic responses observed in human trials, particularly regarding glucose control, led to the discontinuation of SB-756050's development in Phase II trials for type 2 diabetes cell-stress.compatsnap.com. This outcome highlighted potential differences in TGR5 targeting between rats and humans and underscored the challenges in translating preclinical findings of TGR5 agonists to consistent clinical efficacy dovepress.comcell-stress.com.
The experience with SB-756050 has contributed to the ongoing research landscape for TGR5 agonists, emphasizing the need for further understanding of TGR5 signaling in humans and the development of compounds with more predictable and consistent pharmacodynamic profiles researchgate.netpatsnap.com. Research continues into identifying and developing novel TGR5 agonists, including gut-restricted or targeted approaches, to potentially overcome the limitations observed with earlier compounds like SB-756050 and effectively target metabolic diseases researchgate.netpatsnap.com.
Pharmacodynamic Effects of SB-756050 in Type 2 Diabetes Patients (NCT00733577) researchgate.netamazonaws.com
| Parameter | Effect of SB-756050 (Summary) |
| Glucose Levels | Highly variable; increases seen at lower doses, no reduction at higher doses. researchgate.netamazonaws.com |
| Total GLP-1 | Trends in increases predominating at higher doses (200 mg BID). amazonaws.com |
| Total PYY | Trends in increases predominating at higher doses (200 mg BID). amazonaws.com |
| Insulin (B600854) | Increase observed at the 100 mg dose. amazonaws.com |
| Glucagon (B607659) | Increases predominating at 50 mg and 100 mg doses. amazonaws.com |
Note: Data is based on observed trends and statistically significant changes reported in the referenced study summary. amazonaws.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUFPAZNBPFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025986 | |
| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447410-57-3 | |
| Record name | SB-756050 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447410573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-756050 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3EST236LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Pharmacological Actions of Sb 756050
Target Receptor Characterization: Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1/GPR131)
TGR5, also known as GPBAR1 or GPR131, is a G protein-coupled receptor that is activated by bile acids and certain synthetic agonists like SB-756050. dovepress.compatsnap.comnih.gov Upon ligand binding, TGR5 primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.comnih.govfrontiersin.org This elevation in cAMP triggers downstream signaling pathways, including the activation of protein kinase A (PKA). patsnap.comnih.gov TGR5 can also couple to other G proteins, such as Gαi3 and GαQ, depending on the cell type, which can lead to diverse downstream effects. frontiersin.org The activation of TGR5 has been implicated in regulating various physiological processes, including energy expenditure, glucose homeostasis, and inflammatory responses. dovepress.comnih.govbohrium.commdpi.commdpi.com
TGR5 Expression Profile Across Tissues Relevant to Metabolic and Inflammatory Regulation
TGR5 is widely expressed in numerous tissues and cell types throughout the body, playing a role in various metabolic and inflammatory processes. nih.govbohrium.comnih.gov Its expression profile in key metabolic and immune tissues highlights its potential as a therapeutic target.
TGR5 is significantly expressed in the gastrointestinal tract, particularly in the ileum and colon. nih.govnih.gov Enteroendocrine L-cells, specialized cells in the intestinal epithelium, are known to express TGR5. mdpi.comnih.govmdpi.com Activation of TGR5 in these cells by bile acids or agonists stimulates the release of glucagon-like peptide-1 (GLP-1). dovepress.combohrium.commdpi.comnih.govresearchgate.net GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by promoting insulin (B600854) secretion from pancreatic β-cells and improving glucose tolerance. dovepress.combohrium.comnih.gov TGR5 activation in the intestine also contributes to protecting intestinal barrier function and reducing inflammation. nih.govmdpi.com
In the liver, TGR5 is primarily expressed in non-parenchymal cells, including cholangiocytes and Kupffer cells. nih.govfrontiersin.orgnih.govoatext.comfrontiersin.orgthieme-connect.com Cholangiocytes, the epithelial cells lining the bile ducts, express TGR5, and its activation can influence bile flow and proliferation. frontiersin.orgoatext.comthieme-connect.com Kupffer cells, the resident macrophages of the liver, also express high levels of TGR5. nih.govnih.govfrontiersin.org TGR5 activation in Kupffer cells and macrophages has been shown to exert anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines and antagonizing NF-κB signaling. frontiersin.orgnih.govfrontiersin.orgmdpi.com This anti-inflammatory action in the liver is particularly relevant in conditions like nonalcoholic fatty liver disease (NAFLD). nih.govfrontiersin.org
TGR5 is expressed in adipose tissue, including brown adipose tissue (BAT). dovepress.comnih.govnih.govoaepublish.com Activation of TGR5 in thermogenic tissues like BAT increases energy expenditure. dovepress.comnih.govbohrium.comresearchgate.net This effect is mediated, at least in part, by triggering the thyroid hormone-activating enzyme type 2 iodothyronine deiodinase (D2), which converts inactive thyroxine (T4) to the active form (T3). dovepress.comnih.govmdpi.com TGR5 expression is detectable in all stages of adipocyte differentiation. oaepublish.comoaes.cc
TGR5 is expressed in various immune cells, including monocytes, macrophages, and dendritic cells. dovepress.comnih.govfrontiersin.orgnih.govmdpi.comspandidos-publications.comijbs.comnih.gov In these cells, TGR5 activation generally demonstrates anti-inflammatory effects. dovepress.comnih.govfrontiersin.orgmdpi.comspandidos-publications.com Activation of TGR5 in macrophages can suppress the production of pro-inflammatory cytokines and inhibit NF-κB signaling. frontiersin.orgnih.govmdpi.comspandidos-publications.com Studies have shown that TGR5 activation can influence macrophage polarization and attenuate inflammatory responses in various contexts. mdpi.comspandidos-publications.comnih.gov In dendritic cells, TGR5 activation can modulate their maturation and cytokine production. ijbs.comnih.gov
Skeletal muscle is another tissue where TGR5 is expressed. nih.govmdpi.comnih.govoatext.comfrontiersin.org TGR5 activation in skeletal muscle has been linked to increased energy expenditure and improved glucose metabolism. dovepress.comnih.govbohrium.commdpi.com This is also associated with the activation of type 2 iodothyronine deiodinase (Dio2), similar to its role in brown adipose tissue. dovepress.commdpi.com Research suggests that TGR5 signaling in skeletal muscle can enhance insulin-stimulated glucose transport and improve glucose metabolism disorders. bohrium.commdpi.com
Table 1: Summary of TGR5 Expression and Function in Key Tissues
| Tissue/Cell Type | TGR5 Expression | Key Functions Related to Metabolism and Inflammation | Relevant SB-756050/TGR5 Agonist Effects |
| Gastrointestinal Tract | High | GLP-1 secretion (L-cells), Intestinal barrier function, Reduced inflammation, Increased intestinal motility. dovepress.combohrium.comnih.govmdpi.comresearchgate.net | Stimulates GLP-1 release, potentially improving glucose homeostasis. dovepress.combohrium.commdpi.comnih.govresearchgate.net |
| Liver | Non-parenchymal | Anti-inflammatory effects (Kupffer cells), Bile flow regulation (Cholangiocytes). nih.govfrontiersin.orgnih.govoatext.comfrontiersin.orgthieme-connect.commdpi.com | Reduces hepatic inflammation. frontiersin.orgnih.govfrontiersin.orgmdpi.com |
| Adipose Tissue (BAT) | Present | Increased energy expenditure, Thermogenesis via D2 activation. dovepress.comnih.govbohrium.commdpi.comresearchgate.netoaepublish.comoaes.cc | Promotes energy expenditure. dovepress.comnih.govbohrium.commdpi.comresearchgate.net |
| Immune Cells | High | Reduced pro-inflammatory cytokine production, Inhibition of NF-κB, Modulation of macrophage polarization. dovepress.comnih.govfrontiersin.orgnih.govmdpi.comspandidos-publications.comijbs.comnih.gov | Exerts anti-inflammatory effects. dovepress.comnih.govfrontiersin.orgmdpi.comspandidos-publications.comijbs.comnih.gov |
| Skeletal Muscle | Present | Increased energy expenditure via Dio2 activation, Improved glucose metabolism, Enhanced insulin sensitivity. dovepress.comnih.govbohrium.commdpi.comfrontiersin.org | Improves glucose metabolism and energy expenditure. dovepress.comnih.govbohrium.commdpi.com |
Detailed Research Findings Related to SB-756050 and TGR5:
SB-756050 has been identified as a selective TGR5 agonist. dovepress.comncats.io Studies have investigated its effects, particularly in the context of metabolic diseases. Chronic enteral administration of SB-756050 was shown to improve glucose metabolism in diabetic rats. dovepress.com However, these effects were not consistently reproduced in human studies, which could indicate differences in TGR5 targeting between species. dovepress.com A clinical trial (NCT00733577) investigating SB-756050 in patients with type 2 diabetes demonstrated variable pharmacodynamic effects on glucose levels. patsnap.comncats.ioresearchgate.netnih.gov While some reports mentioned a reduction in hyperglycemia and elevated GLP-1 with high doses in a small group of patients researchgate.net, other findings indicated that lower doses were associated with an increase in blood glucose, and higher doses did not effectively lower glucose levels. patsnap.comncats.ionih.gov Ultimately, the development of SB-756050 for type 2 diabetes was discontinued (B1498344) after Phase II assessments due to suboptimal pharmacodynamic outcomes. patsnap.comncats.io Despite this, the research on SB-756050 has contributed to the understanding of TGR5 agonism and its potential in metabolic regulation.
Gallbladder Epithelial and Smooth Muscle Cells
TGR5 is highly expressed in the gallbladder, including in both epithelial and smooth muscle cells. dovepress.comnih.govnih.gov Activation of TGR5 in gallbladder smooth muscle cells leads to relaxation, which facilitates gallbladder filling. researchgate.netnih.govnih.gov This relaxation is mediated through the activation of the cAMP-PKA pathway and the opening of KATP channels, resulting in hyperpolarization of the smooth muscle cells. nih.gov In gallbladder epithelial cells, TGR5 activation has been shown to increase chloride secretion via the activation and translocation of the cystic fibrosis transmembrane conductance regulator (CFTR), which can modulate bile composition and contribute to bicarbonate-rich fluid secretion. dovepress.comnih.gov Studies in TGR5-deficient mice have shown decreased gallbladder volume and reduced bile flow, supporting the role of TGR5 in these processes. researchgate.netnih.gov
Spleen and Kidney
TGR5 is expressed in the spleen and kidneys. dovepress.comportlandpress.comdoi.org While TGR5's functions in the spleen and kidney are not as thoroughly characterized as in other tissues, research suggests potential roles. researchgate.net TGR5 activation has been proposed to offer protection to the kidney in models of diabetes and obesity. doi.orgfrontiersin.org
Central Nervous System
TGR5 messenger RNA (mRNA) and protein expression have been detected in the central nervous system of mice, rats, and humans, including in both neurons and astrocytes. dovepress.com The precise function of TGR5 in the brain remains an area of ongoing investigation. dovepress.com It has been suggested that TGR5 could function as a neurosteroid receptor, as it can be activated by certain neurosteroids in vitro. dovepress.com Some bile acids with moderate affinity for TGR5 have also been detected in the rat brain, and bile acids are known to be able to cross the blood-brain barrier. uva.nl
Ligand Binding and Receptor Activation
SB-756050 functions as a selective agonist of the TGR5 receptor. researchgate.netselleckchem.comdovepress.com TGR5 is a plasma membrane-bound G protein-coupled receptor that is activated by bile acids, its endogenous ligands. nih.govmedchemexpress.com Upon ligand binding, TGR5 transduces extracellular signals through heterotrimeric G proteins. medchemexpress.com
SB-756050 Selectivity Profile (e.g., vs. FXR)
SB-756050 is described as a selective TGR5 agonist. researchgate.netselleckchem.comdovepress.commedchemexpress.com This indicates that it preferentially activates TGR5 compared to other receptors, such as the farnesoid X receptor (FXR). FXR is another nuclear receptor that is also activated by bile acids and plays crucial roles in regulating bile acid synthesis, secretion, and transport, as well as lipid and glucose metabolism. nih.gov While some compounds can act as dual FXR/TGR5 agonists, SB-756050 is characterized by its selectivity for TGR5. nih.govresearchgate.netsci-hub.se
Agonist Potency (EC50 values for human TGR5)
The potency of SB-756050 as a human TGR5 agonist has been reported. The half maximal effective concentration (EC50) for SB-756050 at the human TGR5 receptor is 1.3 μM. researchgate.netselleckchem.comnih.govcell-stress.comresearchgate.net This value indicates the concentration of SB-756050 required to achieve half of the maximum possible activation of the human TGR5 receptor in a given assay.
| Compound | Target Receptor | EC50 (human TGR5) | Reference |
| SB-756050 | TGR5 | 1.3 μM | researchgate.netselleckchem.comnih.govcell-stress.comresearchgate.net |
| LCA (endogenous) | TGR5 | 0.53 μM | nih.govcell-stress.com |
| TLCA (endogenous) | TGR5 | 0.33 μM | nih.govcell-stress.com |
| INT-777 | TGR5 | 0.18 μM | selleckchem.com |
Note: Endogenous bile acids Lithocholic acid (LCA) and Taurolithocholic acid (TLCA) are included for comparison as potent natural TGR5 agonists. nih.govcell-stress.com
Intracellular Signaling Cascades Activated by SB-756050-Mediated TGR5 Activation
Upon ligand binding, including by agonists like SB-756050, TGR5 primarily couples to the stimulatory G protein αs (Gαs). dovepress.comnih.govnih.govresearchgate.net Activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). dovepress.comportlandpress.comresearchgate.netpatsnap.com This results in an elevation of intracellular cAMP levels. dovepress.comportlandpress.comnih.govresearchgate.netpatsnap.com Increased cAMP then activates protein kinase A (PKA), which in turn can phosphorylate various downstream targets, leading to diverse cellular responses depending on the tissue and cell type. portlandpress.comnih.govresearchgate.net
Beyond the canonical cAMP-PKA pathway, TGR5 activation has also been shown to modulate other signaling pathways, including those involving Src kinases, mitogen-activated protein (MAP) kinases, and AKT. nih.govresearchgate.net For instance, TGR5 signaling has been linked to the activation of AKT in liver sinusoidal endothelial cells, contributing to vasodilation. nih.govresearchgate.netfrontiersin.org TGR5 can also influence ERK1/2 signaling, with effects varying depending on the cell type and TGR5 localization. nih.govnih.govresearchgate.net Additionally, TGR5 signaling has been shown to inhibit the NF-κB pathway in certain cell types, contributing to anti-inflammatory effects. nih.govnih.gov The specific intracellular cascades activated by SB-756050 would therefore be those downstream of TGR5 activation in the target cells.
Gαs Protein Coupling and Adenylate Cyclase Stimulation
Upon ligand binding, TGR5 is known to couple with Gαs proteins. tandfonline.compatsnap.commdpi.comfrontiersin.org This coupling is a critical initial step in the downstream signaling pathway. The activated Gαs protein then stimulates adenylate cyclase (AC). tandfonline.compatsnap.commdpi.comfrontiersin.org Adenylate cyclase is an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate. wikipedia.org This stimulation of adenylate cyclase leads to an increase in intracellular cAMP levels. tandfonline.compatsnap.commdpi.comfrontiersin.org
Cyclic Adenosine Monophosphate (cAMP) Production
The activation of adenylate cyclase by the Gαs protein coupled to activated TGR5 results in enhanced production of cyclic adenosine monophosphate (cAMP). tandfonline.compatsnap.commdpi.comfrontiersin.org cAMP is a crucial second messenger molecule involved in various cellular processes. wikipedia.org The increase in intracellular cAMP levels is a key event in the signaling cascade initiated by TGR5 agonists like SB-756050. tandfonline.compatsnap.commdpi.comfrontiersin.org Studies have shown that TGR5 activation leads to increased intracellular cAMP levels in various cell types. mdpi.comnih.gov
Protein Kinase A (PKA) Activation and Downstream Effectors
The elevated levels of intracellular cAMP resulting from TGR5 activation lead to the activation of protein kinase A (PKA). mdpi.compatsnap.commdpi.comepfl.chsci-hub.se PKA is a cAMP-dependent enzyme that phosphorylates various target proteins, thereby mediating a wide range of downstream cellular effects. mdpi.compatsnap.com Activation of PKA can lead to altered gene expression through the recruitment of cAMP response element-binding protein (CREB) to target genes. mdpi.comnih.gov PKA activation has also been reported to influence other pathways and cellular functions, such as decreasing apoptosis in cholangiocytes and decreasing the release of cytokines in Kupffer cells. mdpi.com
Modulation of NF-κB Signaling
TGR5 activation has been shown to modulate nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling. dovepress.comnih.govnih.govfrontiersin.orgnih.gov NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response and inflammation. TGR5 signaling can antagonize NF-κB by decreasing the phosphorylation of IκBα, reducing the nuclear translocation of p65, and diminishing NF-κB DNA binding activity. nih.gov This modulation of NF-κB signaling contributes to the anti-inflammatory properties associated with TGR5 activation. dovepress.comnih.govfrontiersin.org In macrophages, TGR5 activation has been shown to inhibit NF-κB-mediated inflammatory cytokine production. frontiersin.org
Influence of SB-756050 on Endogenous Regulatory Pathways
SB-756050, as a TGR5 agonist, influences endogenous regulatory pathways, particularly those involved in metabolic control. mdpi.compatsnap.comresearchgate.net
Incretin Secretion
Activation of TGR5 in enteroendocrine cells, particularly L-cells, stimulates the secretion of incretin hormones. mdpi.compatsnap.comfrontiersin.orgresearchgate.netdoi.orgphysiology.org Incretins are metabolic hormones produced in the gut in response to food intake, which stimulate insulin secretion.
Glucagon-Like Peptide-1 (GLP-1)
One of the key incretin hormones influenced by TGR5 activation is Glucagon-Like Peptide-1 (GLP-1). medchemexpress.commdpi.compatsnap.comfrontiersin.orgnih.govnih.govfrontiersin.orgnih.govresearchgate.netdoi.orgphysiology.orgnih.govtargetmol.comresearchgate.net GLP-1 is secreted by intestinal L-cells in response to food consumption and plays a vital role in glucose management. frontiersin.orgorientjchem.orgnih.gov It enhances glucose-dependent insulin release, suppresses glucagon (B607659) secretion, and slows gastric emptying, contributing to the maintenance of glucose homeostasis. orientjchem.orgnih.gov
Data from clinical trials investigating SB-756050 in type 2 diabetes have shown variable pharmacodynamic effects. patsnap.comresearchgate.netnih.gov
Table 1: Summary of Observed Pharmacodynamic Effects of SB-756050 in Type 2 Diabetes
| Dose (once daily) | Observed Glucose Effect (vs. placebo) | Observed GLP-1 Effect (vs. placebo) | Source |
| 15 mg | Statistically significant increase in fasting and postprandial plasma glucose | No significant change reported at this specific dose in available snippets. | researchgate.netdoi.org |
| 50 mg | Statistically significant increase in fasting and postprandial plasma glucose | No significant change reported at this specific dose in available snippets. | researchgate.netdoi.org |
| 100 mg | No reduction in glucose | No significant change reported at this specific dose in available snippets. Some indication of increased GLP-1 with acute stimulation. | researchgate.netdoi.org |
| 200 mg (twice daily) | No reduction in glucose | No significant change reported at this specific dose in available snippets. Some indication of increased GLP-1 with acute stimulation. | researchgate.netdoi.org |
It is important to note the inconsistency and variability observed in the pharmacodynamic effects of SB-756050 in human studies. patsnap.comresearchgate.netnih.gov
Peptide Tyrosine Tyrosine (PYY)
TGR5 is expressed in enteroendocrine L-cells in the intestine, where its activation is known to stimulate the secretion of gut hormones, including Peptide Tyrosine Tyrosine (PYY) patsnap.comdoi.orgfrontiersin.orgnih.gov. PYY is an anorectic hormone that plays a role in regulating food intake doi.orgnih.gov.
Glucose-Dependent Insulinotropic Polypeptide (GIP)
While TGR5 activation is well-established to stimulate GLP-1 and PYY secretion, the direct impact of SB-756050 specifically on Glucose-Dependent Insulinotropic Polypeptide (GIP) levels is less extensively documented in the provided search results. Some sources mention GIP in the context of incretin hormones released by enteroendocrine cells researchgate.net, and one source lists GIP (active and inactive) as a pharmacodynamic parameter assessed in a study involving SB-756050 mesoscale.com. However, detailed findings on how SB-756050 specifically modulated GIP levels in clinical studies are not prominently featured in the provided information.
Bile Acid Metabolism and Homeostasis
TGR5 plays a significant role in regulating bile acid metabolism and homeostasis dovepress.compatsnap.comnih.gov. Activation of TGR5 influences several aspects of bile acid physiology.
Bile Acid Pool Size Regulation
TGR5 influences bile acid pool size nih.govdoi.org. Studies in Tgr5-deficient mice have shown a decreased total bile acid pool size compared to wild-type controls nih.gov. This suggests that TGR5 signaling contributes to the maintenance of the bile acid pool.
Bile Acid Composition
TGR5 also influences bile acid composition dovepress.comdoi.org. Mice with TGR5 ablation exhibit increased levels of 12-α-hydroxylated bile acids and a more hydrophobic bile acid profile nih.gov. TGR5 signaling is reported to decrease the expression of hepatic CYP8B1, an enzyme required for the synthesis of 12-α-hydroxylated bile acids, and to upregulate the alternative pathway of bile acid synthesis, thereby decreasing bile acid profile hydrophobicity nih.gov. While the mechanisms by which TGR5 regulates bile acid pool composition are not fully understood, these findings highlight its role in shaping the composition of the bile acid pool nih.gov.
Cholangiocyte Function and Bile Flow Modulation
TGR5 is highly expressed in cholangiocytes, the epithelial cells lining the bile ducts dovepress.comnih.govportlandpress.comabdominalkey.comamegroups.cn. In cholangiocytes, TGR5 is proposed to function as a sensor coupling biliary bile acid concentration to ductular bile formation and bile flow dovepress.comportlandpress.com. Activation of TGR5 in cholangiocytes promotes chloride (Cl-) and bicarbonate (HCO3-) secretion into bile, primarily via the regulation of the cystic fibrosis transmembrane conductance regulator (CFTR) nih.govportlandpress.comabdominalkey.com. This ion secretion enhances choleresis (bile flow) and helps maintain bile alkalinity, protecting the liver parenchyma from bile acid toxicity nih.govabdominalkey.com.
TGR5 is also demonstrated to relax gallbladder smooth muscle cells, contributing to gallbladder filling dovepress.comnih.gov. Several studies have reported that oral administration of TGR5 agonists increases biliary bile flow and gallbladder filling in mice nih.gov. Reduced gallbladder volumes and bile flow have been observed in Tgr5-deficient mice nih.gov.
Energy Expenditure Mechanisms
Accumulating evidence suggests that TGR5 influences energy expenditure dovepress.compatsnap.comnih.govdoi.org. Activation of TGR5 by bile acids or agonists like SB-756050 can impact energy metabolism in various tissues.
In muscle and brown adipose tissue, TGR5 regulates energy expenditure through the activation of type 2 iodothyronine deiodinase, an enzyme involved in thyroid hormone activation doi.org. TGR5-induced activation of energy expenditure in mice is mediated by the upregulation of uncoupling protein 1 (UCP-1), which leads to decreased ATP production and increased thermogenesis in brown adipose tissue portlandpress.com. In vitro studies have shown that treatment of human skeletal myocytes and murine brown adipocytes with bile salts increases oxygen consumption, indicative of increased energy expenditure portlandpress.com.
While TGR5 activation has shown potential to increase energy expenditure in pre-clinical models, the effects of SB-756050 on energy expenditure in humans have not been explicitly reported in the provided search results researchgate.net.
Summary of SB-756050 Pharmacodynamic Effects
| Pharmacodynamic Parameter | Observed Effect in Humans (Clinical Studies) | Notes | Source(s) |
| Circulating PYY levels | Variable effects; no meaningful changes at higher doses; trends towards increase at highest dose in some individuals. | Contrasted with anticipated dose-dependent increases based on animal data. | doi.orgfrontiersin.orgresearchgate.netamazonaws.com |
| Circulating GIP levels | Assessed in at least one study, but detailed findings not prominently reported. | mesoscale.com | |
| Glucose levels | Variable effects; increases at lower doses; no reduction at higher doses. | Unexpected findings that differed from anticipated glucose-lowering effect. | patsnap.comncats.iodoi.orgportlandpress.comresearchgate.netamazonaws.com |
| GLP-1 secretion | Variable effects; no significant stimulation or inconsistent increases. | Contrasted with expected GLP-1 release upon TGR5 activation. | nih.govportlandpress.comresearchgate.net |
| Bile Acid Pool Size | Not explicitly reported for SB-756050 in humans in the provided sources. | TGR5 is known to influence bile acid pool size in animal models. | nih.govdoi.org |
| Bile Acid Composition | Not explicitly reported for SB-756050 in humans in the provided sources. | TGR5 is known to influence bile acid composition in animal models. | dovepress.comnih.govdoi.org |
| Bile Flow | Not explicitly reported for SB-756050 in humans in the provided sources. | TGR5 activation is known to stimulate bile flow and gallbladder filling in animal models. | dovepress.comnih.govportlandpress.com |
| Energy Expenditure | Not explicitly reported for SB-756050 in humans in the provided sources. | TGR5 activation is known to increase energy expenditure in muscle and brown adipose tissue in models. | dovepress.compatsnap.comnih.govdoi.orgportlandpress.com |
Brown Adipose Tissue Activity
TGR5 activation is associated with enhanced energy expenditure by modulating brown adipose tissue (BAT) activity patsnap.commedchemexpress.com. Studies indicate that TGR5 increases energy expenditure in thermogenic tissues like mouse brown adipose tissue dovepress.com. Stimulation of the TGR5 pathway in these tissues can trigger the thyroid hormone-activating enzyme type 2 iodothyronine deiodinase (D2), which converts inactive thyroxine (T4) into the active triiodothyronine (T3) form, thereby increasing energy expenditure dovepress.com. Glucose uptake in BAT has been shown to increase after a meal in humans, suggesting a role for BAT in reducing metabolic efficiency, although the quantitative contribution relative to other tissues like skeletal muscle requires further investigation nih.gov.
Skeletal Muscle Energy Metabolism
TGR5 is expressed in skeletal muscle doi.org. Activation of TGR5 in muscle tissue can regulate energy expenditure through the activation of type 2 iodothyronine deiodinase doi.org. Skeletal muscle is a major contributor to basal metabolic rate and can significantly increase energy expenditure through physical activity and nonshivering thermogenic mechanisms e-dmj.org. It plays a crucial role in glucose disposal, consuming a large percentage of insulin-stimulated glucose uptake, and can switch between carbohydrate and fatty acid utilization based on energy demand e-dmj.org.
Insulin Sensitivity
SB-756050 has been investigated for its effects on insulin sensitivity. Preclinical studies have shown that TGR5 agonists can improve insulin sensitivity patsnap.comnih.gov. In obese mice, SB-756050 has been shown to improve insulin sensitivity and glucose regulation biosynth.com. It has also been associated with a reduction in liver fat content, total cholesterol, and triglyceride levels in mice with diet-induced obesity, alongside improved glucose tolerance by increasing insulin sensitivity biosynth.com.
However, clinical studies in humans with type 2 diabetes mellitus have shown variable and inconsistent effects of SB-756050 on glucose levels and insulin sensitivity ncats.iopatsnap.comportlandpress.comresearchgate.net. In one study, lower doses of SB-756050 were associated with an increase in glucose, while higher doses did not produce the desired hypoglycemic effect ncats.iopatsnap.comportlandpress.comresearchgate.net. This lack of consistent effect in humans, despite promising preclinical data, led to the discontinuation of its development for type 2 diabetes after Phase II assessments ncats.iopatsnap.comresearchgate.net.
Inflammatory Cytokine Production and Immune Modulation
TGR5 activation is being explored for its anti-inflammatory properties patsnap.com. TGR5 is expressed in various immune cells, including leukocytes and macrophages doi.org. TGR5 agonists have been shown in some preclinical studies to reduce inflammatory cytokine production patsnap.comdovepress.com. The receptor is increasingly associated with regulating inflammatory responses in several cell types relevant to the immune response dovepress.com.
Macrophage Activation and Function
TGR5 exerts anti-inflammatory actions by inhibiting proinflammatory cytokine production in macrophages dovepress.comresearchgate.net. In macrophages, TGR5 agonism reduces cytokine production in a cAMP-dependent manner, potentially via inhibition of nuclear factor κ-light-chain-enhancer of activated B-cells (NF-κB) doi.orgfrontiersin.org. Studies have shown that TGR5 activation in macrophages, monocytes, and liver resident macrophages (Kupffer cells) inhibits the release of inflammatory cytokines, including IL-6, IL-1α, IL-1β, and TNFα, after stimulation with lipopolysaccharide portlandpress.com. This inhibition is linked to the attenuation of NF-κB-dependent inflammatory responses nih.gov.
Dendritic Cell Function
TGR5 activation can affect monocyte differentiation, potentially resulting in dendritic cells (DCs) that are less reactive doi.org. Differentiation of monocytes into DCs in the presence of a TGR5 compound can lead to DCs that exhibit lower expression of IL-12 and TNFα dovepress.com. DCs are crucial in regulating inflammation by interacting with T-cells and secreting various cytokines dovepress.com. DCs act as antigen-presenting cells, bridging innate and adaptive immunity, and play a significant role in inducing immune responses and maintaining immune tolerance mdpi.comnih.gov.
Modulation of Inflammatory Diseases
Due to its anti-inflammatory effects, TGR5 has been proposed as a potential target for the treatment of various inflammatory diseases doi.org. Animal models suggest the anti-inflammatory actions of TGR5 in conditions such as atherosclerosis, colitis, and inflammation-driven liver diseases dovepress.comresearchgate.net. TGR5 activation has been shown to protect the liver from bile acid overload and reduce liver necrosis and inflammation in experimental models dovepress.comfrontiersin.org. While TGR5 agonism is considered an attractive approach for inflammatory conditions, the translation of findings from preclinical studies to human inflammatory diseases is an ongoing area of research nih.gov.
Preclinical Investigations of Sb 756050
Animal Models of Metabolic and Inflammatory Diseases
Diabetic Animal Models (e.g., Diabetic Rats, Goto Kakizaki Rats)
The Goto-Kakizaki (GK) rat is a well-established non-obese model for spontaneous type 2 diabetes, characterized by impaired glucose-induced insulin (B600854) secretion and mild hyperglycemia nih.govjpp.krakow.pltaconic.com. It is frequently used to evaluate potential antidiabetic drugs taconic.com. However, studies detailing the administration of SB-756050 to this model are not present in the available literature.
Effects on Glucose Metabolism (e.g., Glucose Disposal Rate, Fasting Glucose)
Specific data on the effects of SB-756050 on glucose disposal rate and fasting glucose in preclinical diabetic animal models are not available.
Impact on Insulin Secretion
Information regarding the direct impact of SB-756050 on insulin secretion in preclinical models is not available.
Circulating Gut Hormone Levels
While the mechanism of TGR5 agonists involves the secretion of gut hormones like GLP-1, specific preclinical data quantifying this effect for SB-756050 in animal models is unavailable nih.gov.
Diet-Induced Obesity (DIO) Models
Diet-induced obesity models in rodents are standard for studying non-alcoholic fatty liver disease (NAFLD), as they effectively replicate the accumulation of lipids in the liver (hepatic steatosis) nih.gov.
Liver Lipid Deposition (e.g., Hepatic Steatosis, Triglycerides, Cholesterol)
There is no available data from preclinical studies on the effects of SB-756050 on liver lipid deposition, including measures of hepatic steatosis, triglycerides, or cholesterol, in diet-induced obesity models.
Energy Expenditure
Activation of the TGR5 receptor, the target of SB-756050, has been linked to enhanced energy expenditure in preclinical models. However, specific studies detailing the direct effects of SB-756050 on energy expenditure in animal models were not found in the available search results.
Models of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
While TGR5 activation is a therapeutic strategy being explored for NAFLD and NASH, specific preclinical studies investigating the effects of SB-756050 in established animal models of these conditions are not detailed in the provided search results. eolas-bio.co.jpnih.govnih.govtno.nl
There is no specific information available from the search results detailing the impact of SB-756050 on liver steatosis (the accumulation of fat in the liver) or fibrosis (the scarring of liver tissue) in preclinical models. nih.govmdpi.com
Detailed preclinical data on the specific effects of SB-756050 on serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), key markers of liver injury, were not available in the search results. researchgate.netnih.govwebmd.com
Atherosclerosis Models (e.g., Ldlr−/− Mice)
The low-density lipoprotein receptor knockout (Ldlr−/−) mouse is a common model for studying atherosclerosis. nih.govjci.orgmdpi.com However, specific research documenting the use of SB-756050 in this or other preclinical models of atherosclerosis was not identified in the search results.
The activation of TGR5 has been shown to inhibit macrophage inflammation and lipid loading, which are critical events in the development of atherosclerosis. nih.govnih.govepfl.ch Despite this mechanistic link, studies specifically demonstrating this effect for SB-756050 in macrophage-focused preclinical experiments are not available in the provided search results.
The effect of SB-756050 on the formation and development of atherosclerotic plaques in preclinical models has not been specifically detailed in the available research. nih.govdicardiology.com
Based on the conducted searches, specific preclinical data for SB-756050 corresponding to the detailed outline points are not publicly available. The compound has been investigated in a clinical setting for type 2 diabetes, but the requested preclinical findings on energy expenditure, NAFLD/NASH models, and atherosclerosis models are not present in the provided results. nih.gov Therefore, data tables for these sections cannot be generated.
Colitis Models
The Takeda G protein-coupled receptor 5 (TGR5), a receptor for bile acids, has been identified as a potential therapeutic target for inflammatory conditions, including inflammatory bowel diseases (IBD) such as colitis. patsnap.com Preclinical research in this area commonly utilizes chemically induced colitis models in rodents to assess the efficacy of new therapeutic agents. pharmalegacy.com Standard models include the dextran sodium sulfate (DSS)-induced colitis model, which mimics aspects of human ulcerative colitis, and the trinitrobenzenesulfonic acid (TNBS)-induced colitis model, which shares properties with Crohn's disease. pharmalegacy.com Activation of TGR5 is explored for its potential to reduce inflammatory cytokine production. patsnap.com However, a review of available scientific literature and clinical trial information does not provide specific data on the investigation of SB-756050 in preclinical animal models of colitis.
Models of Liver Injury and Cholestasis
TGR5 is expressed in various hepatic cell types and is involved in bile acid homeostasis and inflammatory responses within the liver. nih.gov This makes it a target of interest for cholestatic liver diseases, which are characterized by impaired bile flow. Preclinical evaluation of compounds for such conditions often involves animal models like bile duct ligation (BDL), which mechanically obstructs bile flow and induces liver injury, or the administration of chemical agents that cause cholestasis. nih.gov These models allow researchers to study the potential of therapeutic agents to protect liver cells and reduce inflammation. Despite the established role of TGR5 in liver pathophysiology, specific preclinical studies detailing the effects of SB-756050 in animal models of liver injury or cholestasis are not described in the currently accessible literature.
Comparative Preclinical Studies with Other TGR5 Agonists
SB-756050 is a selective synthetic agonist for TGR5. Its activity profile can be compared with other experimental TGR5 agonists, some of which exhibit different receptor selectivity, such as dual agonism for both TGR5 and the farnesoid X receptor (FXR).
INT-777 : A semi-synthetic bile acid derivative, INT-777 is recognized as a potent and selective TGR5 agonist. frontiersin.org It has been utilized in preclinical studies to explore the role of TGR5 in various physiological processes, including its effects on colonic secretion and metabolic regulation. nih.govnih.gov
BAR502 : This compound is a non-bile acid, steroidal dual agonist for both FXR and TGR5. unisa.it Preclinical studies have shown its ability to reverse liver steatosis and fibrosis and promote the browning of white adipose tissue in animal models. unisa.itunipg.it
INT-767 : As a semi-synthetic bile acid derivative, INT-767 is a potent dual agonist for both FXR and TGR5. nih.govresearchgate.net It has demonstrated protective effects in preclinical models of diabetic nephropathy and non-alcoholic steatohepatitis (NASH). nih.govendocrine-abstracts.orgendocrine-abstracts.org In some studies, INT-767 has shown greater therapeutic potency than selective FXR agonists. researchgate.net
RXD8940 : This is a novel, orally administered TGR5 agonist designed to be minimally systemic, thereby targeting intestinal TGR5. nih.gov In preclinical models, it has been shown to improve liver steatosis and insulin sensitivity without causing side effects associated with systemic TGR5 activation, such as inhibition of gallbladder emptying. nih.gov
Direct, head-to-head preclinical efficacy studies comparing SB-756050 with all of these compounds are not extensively detailed in the literature. However, a comparison of their receptor activation profiles and potencies can be summarized.
| Compound | Receptor Target(s) | Reported EC50 for hTGR5 (µM) | Key Preclinical Findings |
|---|---|---|---|
| SB-756050 | Selective TGR5 Agonist | 1.3 researchgate.net | Glucose lowering in diabetic rat models. |
| INT-777 | Selective TGR5 Agonist | ~0.5 - 0.9 frontiersin.orgnih.gov | Induces GLP-1 secretion; regulates colonic secretion. nih.govnih.gov |
| BAR502 | Dual FXR/TGR5 Agonist | Data not specified | Reverses liver steatosis and fibrosis in NASH models. unisa.itresearchgate.net |
| INT-767 | Dual FXR/TGR5 Agonist | ~0.63 - 0.68 nih.govresearchgate.net | Improves proteinuria and prevents tubulointerstitial fibrosis in diabetic nephropathy models. nih.govresearchgate.net |
| RXD8940 | Intestinally Targeted TGR5 Agonist | Data not specified | Improves hepatic steatosis and insulin sensitivity without systemic side effects in mice. nih.gov |
Translational Discrepancies Between Animal Models and Human Studies
Significant challenges have been observed in translating the findings from preclinical animal models of TGR5 activation to human clinical trials. researchgate.net The development of SB-756050 for type 2 diabetes serves as a primary example of this translational gap. While preclinical studies in diabetic rat models showed promising glucose-lowering effects, these outcomes were not replicated in human studies. nih.gov
Variability in Pharmacodynamic Outcomes
The most striking translational discrepancy for SB-756050 was observed in its pharmacodynamic effects on glucose metabolism.
Preclinical Animal Models : In diabetic Goto-Kakizaki rats, SB-756050 was reported to decrease fasting glucose levels, increase the glucose disposal rate, and enhance insulin secretion. These findings supported its development as a potential anti-diabetic agent.
Human Clinical Studies : A clinical trial (NCT00733577) in patients with type 2 diabetes revealed highly variable and unexpected pharmacodynamic effects. nih.gov Instead of a consistent, dose-dependent reduction in glucose, treatment with SB-756050 resulted in increases in glucose at lower doses, and no significant glucose reduction at the highest doses administered. nih.gov The glucose-lowering effects anticipated from animal models did not manifest in humans, leading to the discontinuation of its development for this indication. patsnap.com This variability in response was observed both within dose groups and between different doses, highlighting the difficulty in predicting human pharmacodynamic outcomes from preclinical data for this class of compounds. nih.gov
| Parameter | Finding in Preclinical Animal Models (Diabetic Rats) | Finding in Human Clinical Study (Type 2 Diabetes) nih.gov |
|---|---|---|
| Fasting Glucose | Decreased | Increased at lower doses; no reduction at higher doses |
| Glucose Disposal | Increased | No comparable beneficial effect observed |
| Overall Response | Consistent glucose-lowering effect | Highly variable effects, with unexpected glucose increases |
Clinical Evaluation of Sb 756050
Clinical Trial Design and Methodology
The clinical evaluation of SB-756050 involved studies with specific designs and methodologies to assess its effects in humans.
Study Population
Clinical trials of SB-756050 have included subjects with type 2 diabetes mellitus researchgate.netncats.ionih.govpatsnap.comamazonaws.com. One study specifically enrolled adult male and female subjects (non-childbearing potential) between 18 and 60 years of age who had been diagnosed with type 2 diabetes for at least 3 months amazonaws.com. These subjects were permitted to be on various existing treatment regimens, including diet and exercise, metformin (B114582) monotherapy, sulfonylurea monotherapy, a combination of metformin and sulfonylurea (at or below half maximal dose), DPP-IV inhibitors, or exenatide (B527673) (either as monotherapy or in combination with other permitted agents at or below half maximal dose) amazonaws.com. However, subjects were washed out of their oral anti-diabetic medications prior to the study amazonaws.com. Another study was designed to enroll both healthy volunteers and subjects with type 2 diabetes, but ultimately only healthy subjects were enrolled amazonaws.com.
Study Design
The clinical trials investigating SB-756050 have primarily utilized a single-blinded, randomized, placebo-controlled, escalating-dose design researchgate.netnih.govpatsnap.comamazonaws.com. One study was described as a single-blinded, randomized, placebo-controlled, staggered-parallel, escalating-dose study amazonaws.com. This design aimed to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound amazonaws.com. Randomization in clinical trials helps to attenuate baseline imbalances in patient characteristics that could confound results nih.govfda.gov. Single-blinded studies mean that at least one party, such as the participants or investigators, is unaware of the treatment assignment clinicaltrials.gov.
Duration of Administration
In at least one clinical trial (NCT00733577), SB-756050 was administered for a duration of 6 days researchgate.netnih.govpatsnap.comamazonaws.com.
Co-administration with Other Medications
In the clinical trial NCT00733577, a single 100 mg dose of sitagliptin (B1680988) was co-administered on Day 6 to all subjects researchgate.netncats.ionih.govamazonaws.com. This was done to assess potential pharmacodynamic interactions between SB-756050 and sitagliptin amazonaws.com. Preclinical studies had suggested that a DPP-IV inhibitor, such as sitagliptin, could increase the circulating GLP-1 levels observed after SB-756050 administration amazonaws.com.
Pharmacodynamic Observations in Human Subjects
Pharmacodynamic observations in human subjects evaluated the biological effects of SB-756050, particularly concerning glucose metabolism and related hormones.
Effects on Glucose Homeostasis
Clinical trials of SB-756050 in humans have shown highly variable pharmacodynamic effects on glucose homeostasis researchgate.netncats.ionih.gov. Contrary to expectations based on preclinical data, SB-756050 did not demonstrate statistically significant glucose reductions at any tested dose in subjects with type 2 diabetes amazonaws.com. In fact, statistically significant increases in both basal and postprandial plasma glucose concentrations were observed at the two lowest doses (15 mg and 50 mg once daily) compared to placebo researchgate.netdoi.org. At higher doses (100 mg once daily and 200 mg twice daily), no meaningful changes in glucose levels were observed researchgate.netdoi.org.
Summary of Glucose Effects (Observed in Clinical Trials):
| Treatment Group (SB-756050 Dose) | Observed Effect on Glucose Levels (vs. Placebo) |
| 15 mg once daily | Statistically significant increase |
| 50 mg once daily | Statistically significant increase |
| 100 mg once daily | No meaningful change |
| 200 mg twice daily | No meaningful change |
Note: This table summarizes the general trends observed in the clinical trials regarding glucose levels compared to placebo. Variability within dose groups was noted. researchgate.netdoi.org
The unexpected glucose increases at lower doses and the lack of reduction at higher doses highlight the complex and inconsistent pharmacodynamic profile of SB-756050 in humans, contrasting with the beneficial effects seen in animal models researchgate.netdoi.orgdovepress.com. This suggests potential differences in TGR5 targeting or downstream signaling between species dovepress.com.
Fasting Plasma Glucose
In clinical trials, administration of SB-756050 has shown unexpected effects on fasting plasma glucose levels. Specifically, lower doses (15 mg and 50 mg once daily) resulted in statistically significant increases in fasting plasma glucose compared to placebo in subjects with type 2 diabetes. doi.org For instance, the 15 mg dose increased fasting plasma glucose by 1.72 mmol/l (95% CI 0.23, 3.21), and the 50 mg dose increased it by 2.4 mmol/l (95% CI 0.88, 3.92). doi.org
Oral Glucose Tolerance Test (OGTT) Responses
SB-756050 has also influenced glucose excursions during OGTTs. Similar to fasting glucose, the lower doses of 15 mg and 50 mg once daily led to increased maximum glucose levels post-OGTT. doi.org The 15 mg dose showed an increase of 2.52 mmol/l (95% CI 0.68, 4.36), while the 50 mg dose resulted in a 3.04 mmol/l increase (95% CI 1.21, 4.87). doi.org In contrast, the two highest doses (100 mg once daily and 200 mg twice daily) did not produce meaningful changes in glucose levels during the OGTT. doi.org
Variable and Unpredictable Glucose Responses
A notable characteristic of SB-756050 in clinical trials has been the highly variable and unpredictable nature of its effects on glucose responses among participants. researchgate.netnih.govnih.govnih.govnih.govwikipedia.orgnih.govmdpi.comportlandpress.com Increases in glucose levels were observed at the two lowest doses, whereas no reduction in glucose was seen at the two highest doses. researchgate.netresearchgate.net This variability was evident both within specific dose groups and when comparing different doses. researchgate.netnih.govresearchgate.net
Circulating Gut Hormone Profiles (GLP-1, PYY)
Studies have also examined the effect of SB-756050 on the circulating levels of gut hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY). researchgate.netnih.govnih.govwikipedia.orgwikipedia.org While preclinical data suggested that SB-756050, as a TGR5 agonist, would lead to increased levels of these incretin (B1656795) hormones, clinical results have been inconsistent. researchgate.netdoi.orguva.nl At the two highest doses tested (100 mg once daily and 200 mg twice daily), no significant changes in GLP-1 and PYY levels were observed. doi.org Some studies indicated trends towards increased total GLP-1 and total PYY at the highest dose (200 mg BID), but these changes were variable and did not consistently translate into improved glucose control. amazonaws.com The effects on GLP-1 secretion were not dose-dependent and showed high variability among participants. nih.govportlandpress.com
Factors Contributing to Variable Clinical Responses
The variable and unexpected clinical responses observed with SB-756050 may be attributed to several factors. nih.govnih.govnih.gov It has been hypothesized that the unexpected pharmacology seen with SB-756050 might be specific to this particular compound. doi.org Additionally, these findings could highlight a lack of translation of pharmacological effects observed in animal models to human physiology. doi.org The current understanding of the TGR5 receptor and its complex signaling pathways does not fully explain the paradoxical effects or the absence of a clear dose response in humans. doi.org Factors such as the site of absorption in the gut and the distribution of the compound may play a role. doi.org Lower doses, potentially being largely absorbed in the proximal gut, might lead to different effects compared to higher doses where proximal absorption is saturated and delivery to the distal gut is presumably greater. doi.org The short duration of exposure in some studies (e.g., 6 days) and the sample size might also contribute to the observed variability. researchgate.netmdpi.com High inter-individual variability in bile salt dynamics, which can be influenced by diet, genetics, and the microbiome, may also play a role in the variable response to TGR5 activation. portlandpress.com
Differences in Human vs. Animal TGR5 Targeting
Preclinical studies in diabetic animal models, such as diabetic Goto Kakizaki rats, indicated that chronic enteral administration of SB-756050 could increase plasma GLP-1 levels and improve glucose metabolism caymanchem.comcell-stress.comnih.gov. Based on these animal data, it was anticipated that SB-756050 would lead to dose-dependent increases in circulating GLP-1 and PYY in humans, subsequently improving glucose profiles doi.org.
However, the effects observed in human trials differed from those in animal models. The pharmacodynamic effects of SB-756050 in humans were complex and inconsistent cell-stress.comnih.gov. In the clinical study involving T2DM patients, treatment with SB-756050 did not consistently show improvements in GLP-1 secretion or glycemic control compared to placebo researchgate.netresearchgate.net. This indicated that differences exist between rat and human TGR5 targeting, questioning the general translatability of the animal pharmacology to humans cell-stress.comnih.govdoi.org.
Duration of Exposure
The clinical study investigating SB-756050 in patients with type 2 diabetes involved a short duration of exposure. Subjects received SB-756050 for 6 days amazonaws.comnih.gov. Some sources suggest that the limited duration of exposure (6 days) might have contributed to the highly variable pharmacodynamic effects observed in subjects nih.govuva.nl.
Patient Population Size
The clinical trial (NCT00733577) that evaluated SB-756050 in patients with type 2 diabetes included a relatively small patient population. Fifty-one subjects were randomized to receive either placebo or one of four doses of SB-756050 nih.govnih.gov. It has been suggested that the small number of subjects (51 patients) could be a reason for the highly variable pharmacodynamic effects observed nih.govuva.nl.
Compound-Specific Pharmacological Characteristics
SB-756050 is characterized as a selective TGR5 agonist with an EC50 of 1.3 μM for the human receptor caymanchem.comcell-stress.com. It demonstrated selectivity for TGR5 over the farnesoid X receptor (FXR) and a panel of other receptors, channels, and transporters caymanchem.com.
In clinical evaluation, SB-756050 was readily absorbed following oral administration amazonaws.comnih.gov. It exhibited nonlinear pharmacokinetics with a less than dose-proportional increase in plasma exposure above 100 mg amazonaws.comnih.gov. Co-administration with sitagliptin did not result in significant changes in SB-756050 exposure amazonaws.comnih.gov.
However, the pharmacodynamic effects of SB-756050 were highly variable both within dose groups and between doses nih.govncats.io. Unexpectedly, increases in glucose were observed at the two lowest doses, while no reduction in glucose was seen at the two highest doses nih.govncats.io. The glucose effects when co-administered with sitagliptin were comparable to those of sitagliptin alone, despite differences in gut hormone plasma profiles nih.govamazonaws.com.
Outcomes and Discontinuation of Clinical Development
The clinical trial of SB-756050 in patients with type 2 diabetes yielded disappointing outcomes regarding glycemic control and GLP-1 secretion researchgate.netresearchgate.net. Treatment with SB-756050 throughout 6 days elicited no improvements in GLP-1 secretion or glycemic control compared with placebo researchgate.netresearchgate.net. In some instances, statistically significant increases in both basal and postprandial plasma glucose concentrations were observed following treatment with the two lowest examined doses (15 and 50 mg once daily) compared with placebo researchgate.net.
The highly variable and inconsistent pharmacodynamic effects observed in human trials, particularly the lack of predictable dose-dependent effects on glucose regulation and the unexpected increase in glucose at lower doses, contributed to the decision to discontinue the development of SB-756050 patsnap.compatsnap.com. Studies on SB-756050 were eventually discontinued (B1498344) after Phase 2 clinical trials nih.govncats.io. The clinical trial on SB-756050 was ultimately unsuccessful and discontinued after the phase 2 clinical trial researchgate.netresearchgate.net.
Below is a summary of the key clinical findings for SB-756050:
| Clinical Trial (NCT00733577) Summary | Details |
| Study Design | Single-blinded, randomized, placebo-controlled, escalating-dose study amazonaws.comamazonaws.com |
| Indication | Type 2 Diabetes Mellitus amazonaws.com |
| Patient Population | 51 subjects with Type 2 Diabetes Mellitus nih.govamazonaws.com |
| Duration of Exposure | 6 days amazonaws.comnih.gov |
| Dosing Regimens | Various oral doses (e.g., 15mg QD, 50mg QD, 100mg QD, 200mg BID) amazonaws.com |
| Pharmacokinetic Findings | Readily absorbed, nonlinear pharmacokinetics above 100 mg, no significant change with sitagliptin co-administration amazonaws.comnih.gov |
| Pharmacodynamic Findings | Highly variable effects, increases in glucose at lower doses, no reduction at higher doses, effects with sitagliptin comparable to sitagliptin alone nih.govncats.io |
| Outcome | No consistent improvement in GLP-1 secretion or glycemic control compared to placebo researchgate.netresearchgate.net |
| Development Status | Discontinued after Phase 2 clinical trials nih.govncats.io |
Challenges and Future Directions for Tgr5 Agonist Research with Relevance to Sb 756050
Improving Predictability of Preclinical Models for Clinical Translation
A significant challenge in TGR5 agonist research is the variability and inconsistency of pharmacodynamic outcomes observed in human trials compared to preclinical animal models. patsnap.comcell-stress.comdoi.org For instance, while chronic enteral administration of SB-756050 increased plasma GLP-1 levels and improved glucose metabolism in diabetic rats, these effects were not consistently reproduced in humans. nih.govcell-stress.comdovepress.com In a clinical trial, SB-756050 demonstrated highly variable pharmacodynamic effects on glucose levels, with lower doses unexpectedly increasing blood glucose and higher doses failing to effectively lower it. patsnap.comdoi.orgresearchgate.netnih.gov This suggests potential differences between rat and human TGR5 targeting or complex factors influencing the receptor's activity and downstream effects in humans. nih.govcell-stress.comdovepress.com Improving the predictability of preclinical models for clinical translation is crucial and necessitates a deeper understanding of these interspecies differences and the factors influencing TGR5 signaling in humans. patsnap.com
Development of Novel Chemical Scaffolds for TGR5 Agonism
The search for TGR5 agonists with improved pharmacological profiles and reduced side effects is an active area of research. This involves exploring novel chemical scaffolds beyond the traditional bile acid derivatives. patsnap.comtandfonline.comcell-stress.com
Non-Steroidal TGR5 Agonists
To mitigate potential side effects associated with steroidal structures, such as interactions with multiple receptor systems, the development of non-steroidal TGR5 agonists has been pursued. patsnap.comcell-stress.com SB-756050 itself is a selective non-steroidal TGR5 agonist, specifically a bis-phenyl sulfonamide derivative. cell-stress.comresearchgate.netresearchgate.netresearchgate.net Research continues to identify and optimize non-steroidal compounds with potent TGR5 activity and favorable properties. patsnap.comcell-stress.com
Dual Agonists Targeting TGR5 and Other Receptors (e.g., FXR)
Another strategy involves developing dual agonists that target TGR5 and other metabolically relevant receptors, such as the farnesoid X receptor (FXR). patsnap.comnih.govdovepress.comnih.gov FXR is another bile acid-activated nuclear receptor involved in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. nih.gov Targeting both receptors simultaneously could offer synergistic benefits and potentially improve therapeutic outcomes in metabolic diseases. patsnap.comnih.govdovepress.comresearchgate.netnih.gov For example, studies with dual FXR/TGR5 agonists like INT-767 have shown promise in improving metabolic parameters in animal models of NAFLD and diabetes. nih.govnih.gov BAR502 is another example of a dual GPBAR1 (TGR5) and FXR agonist that has advanced into early-phase clinical trials. patsnap.comtargetmol.com
Gut-Restricted or Targeted TGR5 Agonists
Systemic activation of TGR5 in tissues like the gallbladder can lead to unwanted side effects, such as excessive gallbladder filling and potentially increased risk of gallstone formation. patsnap.com To overcome this challenge, the development of gut-restricted or targeted TGR5 agonists is considered a promising direction. patsnap.comnih.govfrontiersin.org By limiting the activity of these compounds primarily to the gastrointestinal tract, where TGR5 activation stimulates GLP-1 secretion, it may be possible to achieve the desired metabolic benefits while minimizing systemic exposure and associated risks. patsnap.comnih.gov Preclinical studies have demonstrated that such an approach can effectively improve metabolic parameters in animal models. patsnap.comnih.gov
Exploring Combination Therapies
Combining TGR5 agonists with other therapeutic agents is another avenue being explored to enhance efficacy and potentially overcome limitations observed with monotherapy. patsnap.com
Synergistic Potential with DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of drugs used to treat T2DM by preventing the degradation of incretin (B1656795) hormones like GLP-1, thereby prolonging their activity. nih.govcell-stress.com Given that TGR5 activation stimulates GLP-1 secretion, combining a TGR5 agonist with a DPP-4 inhibitor could potentially lead to synergistic effects on glucose regulation by both increasing GLP-1 release and reducing its breakdown. patsnap.comnih.gov While SB-756050 was co-administered with sitagliptin (B1680988) (a DPP-4 inhibitor) in a clinical trial, the glucose effects were comparable to those of sitagliptin alone, despite differences in gut hormone plasma profiles. researchgate.netnih.gov This suggests that further research is needed to fully understand the potential for synergistic interactions between TGR5 agonists and DPP-4 inhibitors. patsnap.com
Incorporation of Pharmacogenomics and Biomarker Studies
Inter-individual genetic differences can significantly influence drug metabolism and response, accounting for a notable percentage of variability in therapeutic outcomes. nih.gov Pharmacogenomics, the study of how the entire genome influences drug response, and pharmacogenetics, focusing on specific gene variants, hold promise for personalizing treatment strategies. nih.gov
The variable pharmacodynamic effects observed with SB-756050 in type 2 diabetes patients underscore the potential relevance of pharmacogenomics and biomarker studies in TGR5 agonist research. patsnap.comresearchgate.net The inconsistent effects on glucose levels, with lower doses sometimes increasing glucose and higher doses showing no effective reduction, suggest that patient-specific factors might influence the response to TGR5 activation. patsnap.comdoi.org
Future research should aim to identify genetic variants in the TGR5 gene itself or in genes involved in downstream signaling pathways, bile acid metabolism, or related physiological processes that might predict responsiveness to TGR5 agonists. Biomarkers, such as specific bile acid profiles or levels of TGR5 expression in relevant tissues, could also potentially help identify patient populations most likely to benefit from TGR5 activation. Incorporating pharmacogenomic and biomarker analyses into early-phase clinical trials could help stratify patients, explain variability in response, and guide the development of more targeted therapies.
Potential for TGR5 Agonists in Broader Therapeutic Areas
Beyond type 2 diabetes, the diverse expression and functions of TGR5 suggest potential therapeutic applications for its agonists in a range of other conditions.
Metabolic Diseases Beyond Type 2 Diabetes
TGR5 plays a role in energy homeostasis and glucose and lipid metabolism, making it relevant to several metabolic disorders. doi.orgnih.govcell-stress.com While SB-756050 was primarily investigated for type 2 diabetes, the broader potential of TGR5 agonists in other metabolic diseases is being explored. These include non-alcoholic fatty liver disease (NAFLD) and obesity. patsnap.comnih.gov
TGR5 activation has been shown in preclinical studies to improve glucose tolerance, insulin (B600854) sensitivity, and GLP-1 secretion. cell-stress.comnih.gov It can also modulate energy expenditure by influencing brown adipose tissue activity. patsnap.com Studies in animal models of diet-induced obesity have shown that TGR5 agonists can improve metabolic parameters such as GLP-1 secretion, energy expenditure, cholesterol, and glucose metabolism. dovepress.com For instance, the TGR5 agonist RDX8940 was shown to decrease liver weight and hepatic triglyceride and cholesterol levels in mice fed a Western diet. mdpi.com Dual agonists targeting both TGR5 and FXR have also shown promise in reducing hepatic steatosis, inflammation, and fibrosis in animal models of metabolic dysfunction. nih.govmdpi.com
Inflammatory Conditions
TGR5 has demonstrated anti-inflammatory properties, suggesting its potential in treating various inflammatory disorders. patsnap.comdoi.orgnih.gov TGR5 is expressed in immune cells, where its activation can suppress cytokine production and modulate immune responses. doi.orgnih.gov
Preclinical studies have indicated that TGR5 agonists can reduce inflammatory cytokine production, providing a rationale for their use in conditions like inflammatory bowel diseases (IBD). patsnap.com TGR5 activation has been shown to inhibit the NF-κB pathway, a key regulator of inflammation, in several cell types. nih.gov In models of atherosclerosis, TGR5 agonism has been linked to reduced pro-inflammatory cytokine production and decreased plaque formation. dovepress.com The anti-inflammatory effects of TGR5 agonism are considered an attractive area for further investigation, particularly in autoimmune liver diseases, where encouraging preclinical results have been observed. nih.gov
Neurodegenerative Diseases
Emerging evidence suggests a potential link between bile acid signaling, gut microbiota, and neurodegenerative disorders. nih.gov While research on TGR5 agonists specifically for neurodegenerative diseases is still in early stages, the involvement of bile acids in immune, neuroendocrine, and neural pathways suggests a possible role for TGR5. nih.gov Maintaining bile acid homeostasis is considered important, and disturbances linked to bile acid profiles have been implicated in neurodegenerative conditions. nih.gov Further research is needed to elucidate the specific role of TGR5 in these complex diseases.
Cancer
The role of TGR5 in cancer is complex and appears to be context-dependent. Some studies suggest that TGR5 agonism might play a role in promoting the proliferation of certain cancer cells, such as endometrial and gastric cancer cells, in vitro. doi.orgdovepress.com High TGR5 mRNA levels have been associated with cell proliferation and a worse prognosis in oesophageal adenocarcinoma. doi.org
However, other research indicates that TGR5 may have a protective role or that targeting bile acid pathways could be beneficial in cancer. Synthetic derivatives of some bile acids have shown the ability to inhibit cell growth and induce apoptosis in cancer cells. researchgate.net The potential implications of TGR5 activation in different cancer types require further investigation to understand the underlying mechanisms and determine if targeting TGR5 could be a viable therapeutic strategy in specific cancer contexts.
Cardiometabolic Disease
Cardiometabolic disease encompasses a range of conditions including hypertension, atherosclerosis, heart failure, obesity, and type 2 diabetes. researchgate.net TGR5 has been found to play a significant role in various processes contributing to aging-related cardiovascular diseases, such as inflammation, oxidative stress, and metabolic disorders. researchgate.net
TGR5 agonists are being explored for their potential in treating cardiometabolic diseases due to their involvement in regulating lipid and glucose metabolism and modulating immune-inflammatory responses. researchgate.netresearchgate.net Preclinical studies have shown that TGR5 activation can improve endothelial function, which is often impaired in diabetes and contributes to cardiovascular complications. frontiersin.org This improvement may be mediated through increased eNOS expression and reduced oxidative stress and inflammation. frontiersin.org While SB-756050's clinical trial focused on type 2 diabetes, the broader impact of TGR5 activation on various aspects of cardiometabolic health remains an active area of research.
Cholestatic Liver Diseases
Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of potentially toxic bile acids in the liver. Research indicates that TGR5 plays a protective role in the liver under cholestatic conditions. karger.comexplorationpub.com Activation of TGR5 has been shown to counteract bile acid overload and help restore biliary homeostasis. explorationpub.com
Studies in mouse models of cholestasis have demonstrated that the absence of TGR5 is associated with exacerbated inflammation, necrosis, and increased liver injury. karger.comexplorationpub.com Conversely, stimulation of TGR5 signaling can improve steatohepatitis, portal hypertension, and hepatic inflammation in rodent models of liver damage. karger.com TGR5 activation is thought to contribute to liver protection by controlling inflammatory processes, modulating biliary epithelial barrier permeability, and influencing bile acid pool composition. explorationpub.com TGR5 engagement during cholestasis or after liver injury may modulate Kupffer cell and macrophage activation, impacting hepatocyte protection and proliferation. explorationpub.com
While the direct research findings specifically detailing SB-756050's effects in models of cholestatic liver disease are not extensively highlighted in the provided search results, the compound's identity as a selective TGR5 agonist suggests its potential relevance in this area based on the known protective roles of TGR5 activation in cholestasis. cell-stress.commedchemexpress.com The broader research on TGR5 agonists in cholestatic liver injury provides a framework for understanding the potential mechanisms by which SB-756050 could exert therapeutic effects, primarily through anti-inflammatory actions and modulation of bile acid handling. explorationpub.com
However, it is important to note that while TGR5 activation can be protective in some contexts of liver injury, it may also promote the proliferation of cystic and malignant-transformed cholangiocytes, suggesting a complex role for TGR5 in liver diseases. karger.com
Atherosclerosis and Coronary Artery Disease
Atherosclerosis is a chronic inflammatory disease of the vessel wall that contributes to the development of cardiovascular diseases like coronary artery disease. nih.gov TGR5 activation has emerged as a potential therapeutic target for atherosclerosis due to its expression in immune cells and its anti-inflammatory properties. dovepress.comahajournals.org
Evidence suggests that TGR5 activation may play a protective role against atherosclerosis and coronary artery disease. dovepress.com Studies have shown that TGR5 agonists can reduce proinflammatory cytokine production and decrease atherosclerosis in animal models. dovepress.comnih.govahajournals.org The anti-atherosclerotic effects of TGR5 activation are thought to involve the inhibition of macrophage inflammation and lipid loading within atherosclerotic plaques. nih.govahajournals.orgnih.gov TGR5 activation in macrophages can reduce the production of circulating factors and the uptake of oxidized LDL, potentially contributing to its anti-atherosclerotic effect. mdpi.comnih.govnih.gov
While several TGR5 agonists, such as INT-777, have shown promising anti-atherosclerotic effects in animal models, specific detailed research findings on SB-756050's direct impact on atherosclerosis or coronary artery disease in preclinical or clinical settings are limited in the provided search results, with the focus on SB-756050 primarily being in the context of type 2 diabetes studies. dovepress.comportlandpress.commdpi.comnih.gov However, given that SB-756050 is a selective TGR5 agonist, the established anti-atherosclerotic mechanisms linked to TGR5 activation in general suggest a potential, albeit not explicitly detailed in these results, relevance for SB-756050 in this disease area. cell-stress.commedchemexpress.com
Research indicates that TGR5 activation can influence lipid metabolism, which is highly relevant to atherosclerosis. mdpi.comnih.govfrontiersin.org TGR5 activation has been shown to affect plasma cholesterol and triglyceride levels in animal models. nih.gov
The role of bile acids and their receptors, including TGR5, in cardiovascular diseases has gained increasing attention. nih.govnih.govportlandpress.com Bile acids are recognized as modulators of cardiometabolic disease, and targeting bile acid signaling pathways, such as TGR5, is being explored for therapeutic potential. nih.govportlandpress.com
Conclusion and Research Perspectives on Sb 756050 S Legacy
Lessons Learned from SB-756050's Clinical Trajectory
The clinical evaluation of SB-756050 in patients with T2DM revealed significant findings that have shaped the understanding of TGR5 agonism in a human context. A single-blinded, randomized, placebo-controlled, escalating-dose trial investigated the safety, tolerability, pharmacokinetics, and pharmacodynamics of SB-756050 administered for 6 days. nih.govpatsnap.com While the compound was generally well-tolerated and readily absorbed, it exhibited nonlinear pharmacokinetics at higher doses. medchemexpress.comncats.ionih.gov
Crucially, the pharmacodynamic effects of SB-756050 on glucose levels were highly variable and inconsistent across different dose groups. medchemexpress.comncats.ionih.gov Paradoxically, lower doses were associated with an unexpected increase in blood glucose, while higher doses failed to produce the anticipated hypoglycemic effect. ncats.iopatsnap.comdoi.org This lack of predictable dose-dependent glucose regulation was a key factor in the discontinuation of its development after Phase II assessments. ncats.iopatsnap.com
The study also explored the co-administration of SB-756050 with sitagliptin (B1680988), a DPP-4 inhibitor. medchemexpress.comnih.gov The glucose-lowering effects of the combination were comparable to sitagliptin alone, despite observed differences in gut hormone plasma profiles. medchemexpress.comnih.gov This suggested that the mechanism by which SB-756050 influenced glucose metabolism in humans was not as straightforward as predicted from preclinical animal studies, where chronic administration had shown increases in plasma GLP-1 levels and improved glucose metabolism. researchgate.netdovepress.comnih.gov The discrepancy between preclinical and clinical findings highlights potential differences in TGR5 targeting between species. researchgate.netdovepress.comnih.gov
Implications for Future TGR5-Targeted Therapeutic Development
The experience with SB-756050 has several important implications for the development of future TGR5 agonists. The observed variability in pharmacodynamic response underscores the need for a deeper understanding of TGR5 signaling in humans and the factors that may influence its activity and downstream effects. nih.govpatsnap.comresearchgate.net
One major implication is the potential for systemic side effects associated with widespread TGR5 activation. TGR5 is expressed in various tissues, including the gallbladder, where its activation can lead to increased filling. patsnap.comfrontiersin.orgmdpi.com While the provided information does not detail the safety profile of SB-756050, the potential for such off-target effects with systemic TGR5 agonists is a known concern in the field. patsnap.comfrontiersin.org This has led to an emerging strategy focusing on the development of gut-restricted TGR5 agonists. patsnap.com By limiting the activity of these compounds primarily to the gastrointestinal tract, where TGR5 activation can stimulate GLP-1 secretion from L-cells, it may be possible to harness beneficial metabolic effects while minimizing systemic exposure and potential adverse events. patsnap.comdoi.orgresearchgate.netdovepress.com
Furthermore, the unpredictable dose-response observed with SB-756050 emphasizes the need for more predictive preclinical models that can better translate findings to human physiology. ncats.iopatsnap.com Future research should also incorporate robust biomarker endpoints to more precisely correlate drug exposure, receptor activation, and clinical outcomes. patsnap.com
Open Questions and Unexplored Research Avenues for SB-756050 or Related Compounds
Despite the discontinuation of SB-756050's clinical development, its study has opened several avenues for future research. The precise reasons for the variable and unexpected glucose responses in humans remain an open question. ncats.iopatsnap.comdoi.org Further investigation into potential factors such as genetic polymorphisms in the TGR5 receptor or differences in receptor expression patterns across individuals could provide valuable insights into patient heterogeneity and help identify subpopulations most likely to benefit from TGR5-targeted therapies. patsnap.com
The potential for TGR5 agonists to exert effects beyond glucose metabolism, such as influencing energy expenditure, inflammation, and bile acid modulation, warrants further exploration. patsnap.comdoi.orgdovepress.com While SB-756050 was primarily studied for T2DM, the broader roles of TGR5 suggest potential therapeutic applications in other metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and obesity, as well as inflammatory conditions. patsnap.comdoi.org
Although SB-756050 itself may not be pursued further for T2DM due to its clinical profile, the knowledge gained from its development is crucial for the design and evaluation of next-generation TGR5 agonists. Research into novel compounds with improved pharmacokinetic profiles, enhanced gut restriction, or selective activation of specific downstream signaling pathways of TGR5 could yield more effective and safer therapeutic agents. The concept of FXR/TGR5 dual agonists has also been suggested as an attractive strategy for T2DM and its complications. researchgate.netnih.govsochob.cl
Q & A
Q. What is the mechanistic rationale for SB-756050 as a TGR5 agonist in glucose metabolism?
SB-756050 selectively activates TGR5 (G protein-coupled bile acid receptor 1), which stimulates GLP-1 secretion from intestinal L-cells and enhances energy expenditure via thyroid hormone activation . Preclinical studies in diabetic rats demonstrated increased plasma GLP-1 levels and improved glucose disposal rates, suggesting a dual mechanism targeting insulin secretion and thermogenesis . Researchers should prioritize in vitro receptor-binding assays and in vivo glucose tolerance tests to validate target engagement.
Q. How do preclinical results for SB-756050 differ from clinical outcomes in type 2 diabetes?
In diabetic rats, SB-756050 improved glucose metabolism and GLP-1 secretion, but human trials (e.g., NCT00733577) showed no significant glycemic improvements and even elevated basal/postprandial glucose in low-dose regimens . This interspecies discrepancy highlights the need for comparative studies on TGR5 signaling pathways and species-specific receptor expression patterns. Methodologically, researchers should integrate translatability assessments (e.g., humanized rodent models) during preclinical phases .
Q. What experimental models are most appropriate for studying SB-756050's pharmacodynamics?
Key models include:
- In vitro : HEK-293 cells transfected with human TGR5 to measure cAMP activation (EC₅₀ = 1.3 μM for SB-756050) .
- In vivo : Diet-induced obesity (DIO) rodents for glucose tolerance tests and GLP-1 plasma profiling .
- Clinical : Phase I/II trials with strict stratification for bile acid profiles and gut microbiota composition, as patient heterogeneity significantly impacts SB-756050's pharmacokinetics .
Q. How should researchers address contradictions in SB-756050's efficacy data?
For example, SB-756050 increased GLP-1 in rats but showed no consistent effects in humans. Recommended approaches:
- Conduct dose-response analyses to identify nonlinear pharmacokinetics (observed in humans) .
- Use adaptive trial designs to adjust dosing based on real-time pharmacokinetic/pharmacodynamic (PK/PD) modeling .
- Analyze bile acid pool composition and TGR5 receptor polymorphisms as confounding variables .
Advanced Research Questions
Q. What methodological strategies can mitigate SB-756050's nonlinear pharmacokinetics in humans?
SB-756050 exhibits poor oral bioavailability and patient-dependent absorption, likely due to bile acid-mediated interactions and first-pass metabolism . Advanced approaches:
- Formulation optimization : Lipid-based delivery systems to enhance solubility and bypass hepatic extraction.
- Population PK modeling : Incorporate covariates like body mass index, hepatic function, and concurrent medications to predict exposure-response relationships .
- Prodrug development : Modify chemical scaffolds (e.g., bis-sulfonyl diazepane) to improve stability and absorption .
Q. How can translational gaps between preclinical and clinical TGR5 agonism be addressed?
- Interspecies receptor profiling : Compare TGR5 expression patterns in rodent vs. human enteroendocrine cells using single-cell RNA sequencing .
- Gut-on-a-chip models : Simulate human intestinal physiology to study SB-756050's localized effects on GLP-1 secretion .
- Biomarker-driven trials : Measure postprandial bile acid flux and TGR5 activation biomarkers (e.g., DPP-4 activity) to refine patient selection .
Q. What statistical methods are optimal for analyzing SB-756050's variable glycemic outcomes?
- Mixed-effects models : Account for intra-patient variability in glucose measurements and nonlinear PK .
- Bayesian adaptive designs : Enable dynamic dose adjustments based on interim PK/PD data .
- Causal inference frameworks : Isolate TGR5-specific effects from confounding factors (e.g., endogenous bile acid fluctuations) .
Q. How does SB-756050 interact with other incretin-based therapies (e.g., DPP-4 inhibitors)?
Preclinical data suggest additive effects when SB-756050 is combined with sitagliptin (DPP-4 inhibitor), but clinical trials showed no synergistic glucose-lowering benefits . Researchers should design factorial trials to explore mechanistic interactions and identify subpopulations with enhanced responsiveness .
Methodological Guidelines
- Data Collection : Prioritize continuous glucose monitoring (CGM) and frequent bile acid profiling in clinical studies to capture dynamic responses .
- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reconcile interspecies discrepancies and prioritize follow-up studies .
- Ethical Considerations : Disclose SB-756050's limited efficacy in humans to avoid therapeutic misestimation in preclinical-to-clinical transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
